AM6545

概要

説明

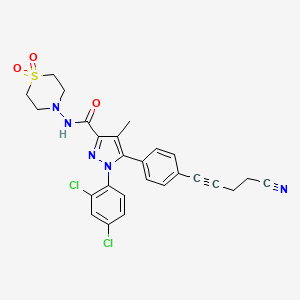

- AM6545は、以下の化学構造を持つ化合物です。

C26H23Cl2N5O3S

{_svg_1}. - This compoundは、脳への浸透が限られている、末梢的に活性なカンナビノイド受容体アンタゴニストとして作用します。

- 具体的には、CB1およびCB2受容体に結合し、Ki値はそれぞれ1.7 nMと523 nMです。

- This compoundは、中性アンタゴニストに分類されます .

- This compoundの主な研究分野は、肥満とその合併症に関連しています .

科学的研究の応用

Metabolic Syndrome and Obesity

AM6545 has been investigated for its effects on metabolic syndrome, particularly in animal models. Studies indicate that this compound can ameliorate conditions such as obesity and insulin resistance by:

- Reducing Food Intake : In rodent models, this compound significantly decreased food consumption and body weight without inducing aversive effects. This was demonstrated through experiments where this compound was administered in varying doses, leading to a sustained reduction in caloric intake and weight gain .

- Improving Insulin Sensitivity : Research has shown that this compound treatment resulted in lower blood glucose levels during glucose tolerance tests and reduced fasting insulin levels, indicating enhanced insulin sensitivity .

- Adipokine Regulation : this compound treatment positively influenced adipokine profiles, decreasing pro-inflammatory markers like leptin and TNFα while increasing beneficial adiponectin levels. This suggests a role for this compound in restoring metabolic homeostasis .

Muscle Protein Synthesis

Recent studies have highlighted the anabolic properties of this compound in muscle tissue:

- Stimulation of Protein Synthesis : Chronic administration of this compound has been shown to upregulate the Akt-mTOR signaling pathway, leading to increased muscle protein synthesis in vivo. In experiments involving mice subjected to muscle-wasting conditions (e.g., dexamethasone treatment), this compound treatment resulted in significant protection against muscle loss .

- Mechanistic Insights : The activation of the Akt-mTOR axis was accompanied by ERK1/2 signaling activation, suggesting that this compound may enhance muscle anabolism through CB1-independent mechanisms .

Neuropsychiatric Applications

The potential of this compound extends into neuropsychiatric disorders:

- Cognitive Enhancement : Preliminary studies suggest that this compound may have pro-cognitive effects mediated through serotonergic mechanisms. This indicates a possible application in treating cognitive deficits associated with various mental health disorders .

- Anxiety and Stress Response : Given its profile as a peripheral CB1 antagonist, this compound may also contribute to modulating anxiety-related behaviors without the central side effects typically seen with other cannabinoids .

Table 1: Summary of Key Findings on this compound

Case Study 1: Metabolic Improvement in MSG Mice

A study involving monosodium glutamate (MSG) obese mice demonstrated that this compound administration led to significant reductions in serum triglycerides and improvements in glucose tolerance tests. The results indicated a reversal of metabolic dysregulation associated with obesity .

Case Study 2: Muscle Anabolism

In a controlled experiment with dexamethasone-treated mice, chronic administration of this compound resulted in a 22% increase in muscle protein synthesis compared to controls. This study provided critical insights into the therapeutic potential of this compound for muscle-wasting diseases .

作用機序

- AM6545の作用機序は、カンナビノイド受容体(CB1およびCB2)のアンタゴニスト作用を伴います。

- This compoundは、食欲、炎症、代謝に関連するシグナル伝達経路に影響を与える可能性があります。

- This compoundの具体的な分子標的を明らかにするには、さらなる研究が必要です。

生化学分析

Biochemical Properties

AM6545 interacts with the CB1R, which is involved in the regulation of appetite, lipogenesis, and insulin resistance . The compound acts as a neutral antagonist, blocking the receptor without activating it . This interaction with CB1R is the primary biochemical property of this compound .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with the CB1R, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to improve adipokine secretion in monosodium glutamate-induced obese mice .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the CB1R, inhibiting its activation and thus influencing various downstream effects . This includes changes in gene expression, enzyme inhibition or activation, and alterations in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For example, a 3-week treatment with this compound was shown to dose-dependently decrease body weight and improve dyslipidemia in obese mice . The compound did not consistently affect food intake throughout the experiment .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a high-fructose high-salt rat model of metabolic syndrome, both this compound and another CB1R antagonist, AM4113, administered in the last 4 weeks, significantly inhibited insulin resistance .

Metabolic Pathways

This compound is involved in the endocannabinoid system’s metabolic pathways, interacting with the CB1R . This interaction influences metabolic flux and metabolite levels, contributing to the compound’s therapeutic effects .

Transport and Distribution

This compound is largely restricted to the periphery . It does not penetrate the brain, which helps avoid the neuropsychiatric side effects associated with central CB1R antagonists .

Subcellular Localization

The subcellular localization of this compound is not explicitly mentioned in the available literature. Given that it is a CB1R antagonist, it is likely to be found wherever the CB1R is located within cells. CB1Rs are primarily found in the brain but are also present in various peripheral tissues .

準備方法

- 残念ながら、AM6545の具体的な合成経路と反応条件は、文献では広く記載されていません。

- this compoundは、研究目的で市販されています .

化学反応解析

- This compoundの化学反応には、カンナビノイド受容体との相互作用が含まれます。

- This compoundの合成のための一般的な試薬と条件は、企業秘密です。

- This compoundの合成中に生成される主要な生成物は、明示的に報告されていません。

化学反応の分析

- AM6545’s chemical reactions involve interactions with cannabinoid receptors.

- Common reagents and conditions for its synthesis remain proprietary.

- Major products formed during its synthesis are not explicitly reported.

類似化合物との比較

- 残念ながら、入手可能な文献では、類似化合物との直接比較はほとんどありません。

- 研究者は、関連するカンナビノイド受容体アンタゴニストを調査して、文脈を把握することができます。

生物活性

AM6545 is a selective antagonist of the cannabinoid receptor 1 (CB1), which has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and muscle anabolism. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its effects on muscle protein synthesis, metabolic syndrome, and appetite regulation.

This compound's primary mechanism involves antagonism of the CB1 receptor, which plays a significant role in regulating various physiological processes, including appetite, metabolism, and energy homeostasis. By inhibiting CB1 signaling, this compound influences pathways related to metabolic regulation and muscle anabolism.

Effects on Muscle Protein Synthesis

Recent studies have demonstrated that this compound can significantly enhance muscle protein synthesis (MPS). For instance, a study indicated that chronic treatment with this compound resulted in a 22% increase in MPS in the Tibialis Anterior muscle compared to control groups. This effect was associated with the activation of the Akt-mTOR signaling pathway, crucial for muscle growth and repair:

| Treatment | MPS Increase (%) | p-value |

|---|---|---|

| This compound | +22% | 0.002 |

| Dexamethasone (DEX) | -6% (control) | - |

Furthermore, acute administration of this compound led to a 44% increase in MPS in the same muscle group, highlighting its potential for promoting muscle anabolism even in short-term applications .

Impact on Metabolic Syndrome

This compound has shown promising results in counteracting insulin resistance (IR) and metabolic syndrome. In rodent models subjected to high-fructose and high-salt diets, this compound treatment significantly reduced IR indices and improved metabolic parameters:

| Parameter | Control Group | Metabolic Syndrome Group | This compound Treatment |

|---|---|---|---|

| Insulin Levels | Normal | Elevated | Reduced |

| Adiponectin Levels | Normal | Decreased | Increased |

| TNFα Levels | Normal | Elevated | Reduced |

In these studies, this compound not only improved insulin sensitivity but also corrected dysregulated adipokine levels, which are critical for maintaining metabolic health .

Appetite Regulation

This compound has been found to suppress food intake without affecting food handling behaviors. In experiments conducted with various diet types, this compound significantly reduced both the amount of food consumed and the feeding rate across different dietary conditions:

| Diet Type | Food Intake Reduction (%) |

|---|---|

| High-Fat | Significant |

| High-Carbohydrate | Significant |

| Standard Chow | Moderate |

These findings suggest that this compound may be beneficial for weight management by reducing appetite through its action on CB1 receptors .

Case Studies and Research Findings

Several key studies illustrate the efficacy of this compound across different biological contexts:

- Muscle Anabolism Study : Chronic administration of this compound increased MPS and activated the Akt-mTOR pathway in mice. This study provided insights into how CB1 antagonism can promote muscle growth even under conditions that typically lead to muscle wasting (e.g., dexamethasone treatment) .

- Metabolic Syndrome Model : In a high-fructose diet model, this compound administration led to significant improvements in body weight management and metabolic parameters, including reductions in serum cholesterol and triglycerides. The study highlighted the compound's ability to restore normal adipokine levels, suggesting a multifaceted approach to treating metabolic disorders .

- Appetite Suppression : A study demonstrated that this compound effectively reduced food intake across various diet types without causing adverse effects on feeding behavior. This suggests a potential application for obesity management through appetite regulation .

特性

IUPAC Name |

5-[4-(4-cyanobut-1-ynyl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1,4-thiazinan-4-yl)-4-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23Cl2N5O3S/c1-18-24(26(34)31-32-13-15-37(35,36)16-14-32)30-33(23-11-10-21(27)17-22(23)28)25(18)20-8-6-19(7-9-20)5-3-2-4-12-29/h6-11,17H,2,4,13-16H2,1H3,(H,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHQLFVDGLPBCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C(=O)NN2CCS(=O)(=O)CC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C#CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23Cl2N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677329 | |

| Record name | AM-6545 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245626-05-4 | |

| Record name | 5-[4-(4-Cyano-1-butyn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxido-4-thiomorpholinyl)-4-methyl-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245626-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM-6545 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1245626-05-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is AM6545's primary mechanism of action?

A1: this compound acts as a neutral antagonist of CB1R, primarily in peripheral tissues [, , , , , , , , , , , , , , , ]. This means it binds to CB1R and blocks the actions of agonists, such as endocannabinoids, without activating the receptor itself.

Q2: How does this compound's peripheral restriction impact its effects compared to centrally acting CB1R antagonists?

A2: this compound's limited ability to cross the blood-brain barrier reduces or eliminates central nervous system side effects associated with other CB1R antagonists, such as anxiety, depression, and nausea [, , , , , , , ].

Q3: What are the downstream effects of this compound's CB1R antagonism in the context of metabolic disorders?

A3: this compound's peripheral CB1R antagonism has demonstrated multiple beneficial effects in preclinical models of metabolic disorders, including:

- Increased energy expenditure and thermogenesis: this compound promotes brown adipose tissue (BAT) activation, leading to increased energy expenditure and potentially contributing to weight loss [, ].

- Improved glucose homeostasis: this compound improves glucose tolerance and insulin sensitivity in models of obesity and diabetes [, ].

- Reduced hepatic steatosis: this compound attenuates fat accumulation in the liver, protecting against fatty liver disease [].

- Improved lipid profile: this compound lowers circulating triglycerides and cholesterol levels, contributing to a healthier lipid profile [, , , ].

- Modulation of adipokine secretion: this compound beneficially alters the profile of adipokines, such as leptin and adiponectin, which are involved in regulating appetite and energy balance [, ].

Q4: Does this compound affect gut-brain satiation signaling?

A4: Research suggests that this compound can restore nutrient-induced release of satiation peptides like cholecystokinin (CCK) in the gut, which is suppressed in diet-induced obesity, contributing to its anorexigenic effects [, ].

Q5: How does this compound affect synaptic plasticity?

A5: Sub-chronic this compound administration enhances memory persistence and improves emotional memory in mice. This is linked to changes in hippocampal synaptic plasticity, including increased expression of BDNF and NGF neurotrophic factors, and altered expression of NMDA receptor isoforms [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C23H22Cl2N6O3S, and its molecular weight is 533.46 g/mol.

Q7: Is there any spectroscopic data available for this compound?

A7: While the provided research abstracts do not specify spectroscopic data, it is standard practice to characterize novel compounds using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Q8: How do structural differences between this compound and other CB1R antagonists, like rimonabant, relate to their pharmacological profiles?

A8: this compound's specific chemical structure, particularly its peripherally restricted nature, distinguishes it from centrally acting CB1R antagonists like rimonabant [, , , ]. This structural difference explains the reduced central nervous system side effects observed with this compound.

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A9: The provided research abstracts do not elaborate on the specific ADME profile of this compound.

Q10: Does this compound show any evidence of long-lasting effects?

A10: While not directly related to this compound, one study showed that the CB1 antagonist AM6538, structurally similar to this compound, exhibited antagonist effects for up to four days following administration []. This suggests the possibility of long-lasting pharmacological effects for this class of compounds.

Q11: Has this compound been tested in preclinical models of obesity and metabolic disorders?

A11: Yes, this compound has been extensively studied in various animal models of obesity, diabetes, and metabolic syndrome. These studies consistently demonstrate its potential to reduce food intake, promote weight loss, improve glucose homeostasis, ameliorate dyslipidemia, and protect against fatty liver disease [, , , , , , , ].

Q12: Are there any published clinical trials investigating the efficacy and safety of this compound in humans?

A12: The provided research abstracts do not mention any completed or ongoing clinical trials of this compound in humans.

Q13: What is the safety profile of this compound?

A13: While the provided abstracts highlight the reduced central nervous system side effects of this compound compared to centrally acting CB1R antagonists, detailed information regarding its comprehensive safety profile, potential toxicity, and long-term effects requires further investigation [, , , , , , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。